molecular formula C15H17FN2O3 B11634022 ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

Katalognummer: B11634022
Molekulargewicht: 292.30 g/mol
InChI-Schlüssel: JNEPAGCPDPIDSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester group, a butanamido group, and a fluorine atom attached to the indole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps. One common method is the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core. This method involves the reaction of an aryl halide with an internal alkyne in the presence of a palladium catalyst and a base. The resulting indole intermediate can then be further functionalized to introduce the butanamido and ethyl ester groups.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.

    Substitution: The fluorine atom on the indole ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. The presence of the butanamido and fluorine groups enhances its binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and signal transduction, making it a potential candidate for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 3-AMINO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with an amino group instead of a butanamido group.

    ETHYL 3-BUTANAMIDO-5-CHLORO-1H-INDOLE-2-CARBOXYLATE: Similar structure but with a chlorine atom instead of a fluorine atom.

    ETHYL 3-BUTANAMIDO-1H-INDOLE-2-CARBOXYLATE: Lacks the fluorine atom on the indole ring.

Uniqueness

ETHYL 3-BUTANAMIDO-5-FLUORO-1H-INDOLE-2-CARBOXYLATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the butanamido group increases its solubility and potential for hydrogen bonding. These features make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C15H17FN2O3

Molekulargewicht

292.30 g/mol

IUPAC-Name

ethyl 3-(butanoylamino)-5-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C15H17FN2O3/c1-3-5-12(19)18-13-10-8-9(16)6-7-11(10)17-14(13)15(20)21-4-2/h6-8,17H,3-5H2,1-2H3,(H,18,19)

InChI-Schlüssel

JNEPAGCPDPIDSI-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)NC1=C(NC2=C1C=C(C=C2)F)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.